2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride
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Description
“2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride” is a chemical compound with the IUPAC name N-(2-aminoethyl)-N-benzylglycine dihydrochloride . It has a molecular weight of 281.18 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O2.2ClH/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;;/h1-5H,6-9,12H2,(H,14,15);2*1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Amines, such as “2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride”, can undergo a variety of chemical reactions. They can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, with water being eliminated in the process .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, I could not find more specific physical and chemical properties for “2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride”.Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[2-aminoethyl(benzyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-6-7-13(9-11(14)15)8-10-4-2-1-3-5-10;/h1-5H,6-9,12H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHWROQFAPSARQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride |
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